molecular formula C115H200N38O34 B3028380 Secretin (5-27) (porcine) CAS No. 19665-15-7

Secretin (5-27) (porcine)

Cat. No.: B3028380
CAS No.: 19665-15-7
M. Wt: 2659.1 g/mol
InChI Key: ZPKIDUBDDAUPJL-CPMUJAKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secretin (5-27) (porcine) is a synthesized fragment of porcine secretin, a peptide hormone that plays a crucial role in the regulation of the gastrointestinal system. Secretin was the first peptide hormone to be identified and is primarily involved in stimulating the secretion of bicarbonate from the pancreas and bile ducts to neutralize stomach acid in the duodenum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secretin (5-27) (porcine) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of Secretin (5-27) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Secretin (5-27) (porcine) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Peptide Bond Formation: Reagents such as DIC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.

    Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed

The major product formed from these reactions is the linear peptide sequence of Secretin (5-27) (porcine), which is then purified and characterized .

Scientific Research Applications

Secretin (5-27) (porcine) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in gastrointestinal physiology and its effects on pancreatic and biliary secretions.

    Medicine: Utilized in diagnostic tests for pancreatic exocrine function and in research on gastrointestinal disorders.

    Industry: Employed in the development of peptide-based therapeutics and diagnostic agents.

Comparison with Similar Compounds

Similar Compounds

    Glucagon: Shares structural similarities with secretin and also regulates glucose metabolism.

    Vasoactive Intestinal Peptide (VIP): Similar in structure and function, involved in smooth muscle relaxation and secretion of water and electrolytes.

    Gastric Inhibitory Polypeptide (GIP): Inhibits gastric acid secretion and stimulates insulin release.

    Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone from the pituitary gland.

    Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Involved in the regulation of neurotransmitter release and neuroprotection.

Uniqueness

Secretin (5-27) (porcine) is unique in its specific role in stimulating bicarbonate secretion to neutralize stomach acid, a function that is critical for protecting the duodenum from acidic damage. Its ability to potentiate the action of cholecystokinin (CCK) on pancreatic acinar cells further distinguishes it from other similar peptides .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKIDUBDDAUPJL-CPMUJAKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H200N38O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2659.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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